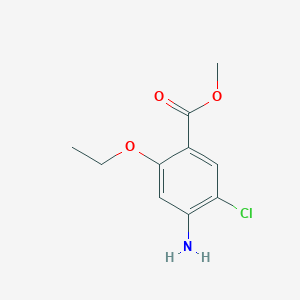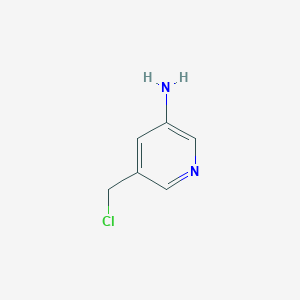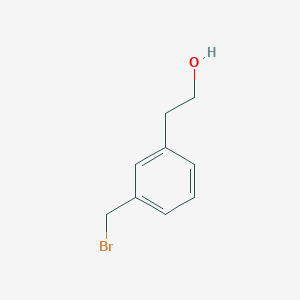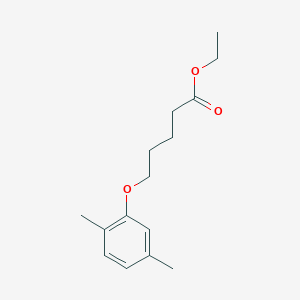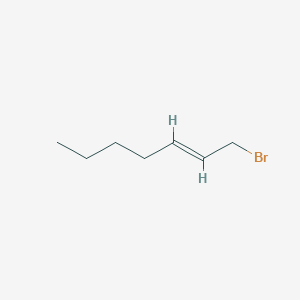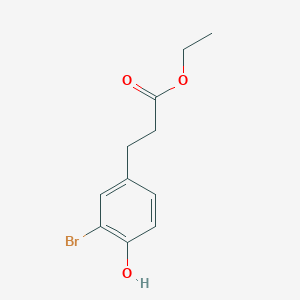
Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate: is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate involves the esterification of 3-(3-bromo-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Bromination Reaction: Another approach involves the bromination of ethyl 3-(4-hydroxyphenyl)propanoate using bromine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium nitrite (NaNO2) in the presence of a copper catalyst.
Major Products:
Oxidation: 3-(3-bromo-4-oxophenyl)propanoic acid.
Reduction: Ethyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Ethyl 3-(3-azido-4-hydroxyphenyl)propanoate.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can undergo nucleophilic substitution reactions . These interactions enable the compound to modulate various biochemical pathways, making it useful in medicinal chemistry and drug design .
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 3-(3-nitro-4-hydroxyphenyl)propanoate: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate: Contains an amino group, which can participate in different types of chemical reactions compared to the bromine atom.
Uniqueness: Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and broadens its range of applications in synthetic chemistry .
Propriétés
IUPAC Name |
ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQZAVTXBYEULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B8228939.png)
![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B8228948.png)



